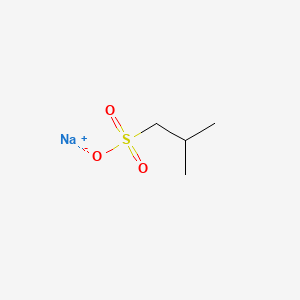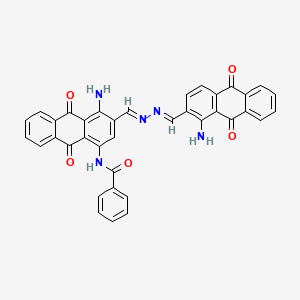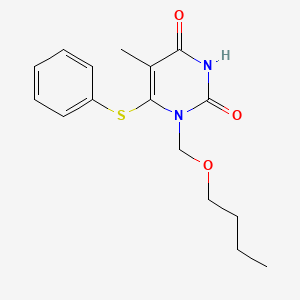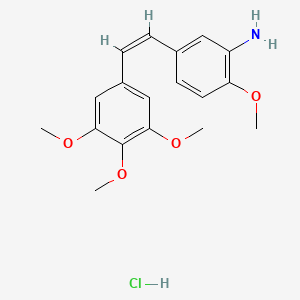
Benzenamine, 2-methoxy-5-((1Z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AC-7739 is a microtubule protein binding agent with notable anticancer and antitumor activity. It is known for its ability to inhibit advanced solid tumors and in situ transplanted tumors . This compound is primarily used for research purposes and is not intended for human consumption .
Preparation Methods
The synthesis of AC-7739 involves a series of chemical reactions. One of the key steps is the Wittig reaction of phosphonium bromide with 4-methoxy-3-nitrobenzaldehyde in the presence of sodium methoxide, which provides an approximately equimolecular mixture of Z- and E-stilbenes . The E-isomer is isolated by crystallization. Further steps include the reduction of the nitro group with zinc in acetic acid and the conversion to the hydrochloride salt with hydrochloric acid in dioxane-methylene chloride .
Chemical Reactions Analysis
AC-7739 undergoes various types of chemical reactions, including:
Scientific Research Applications
AC-7739 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a microtubule protein binding agent with significant anticancer and antitumor properties . The compound is effective in inhibiting advanced solid tumors and in situ transplanted tumors . Additionally, it has been studied for its antiproliferative activity against various cancer cell lines .
Mechanism of Action
The mechanism of action of AC-7739 involves its binding to microtubule proteins, which disrupts the microtubule dynamics essential for cell division. This disruption leads to mitotic arrest and subsequent apoptosis of cancer cells . The compound targets tubulin, a key protein involved in the formation of microtubules, thereby inhibiting the proliferation of cancer cells .
Comparison with Similar Compounds
AC-7739 is compared with other microtubule protein binding agents such as paclitaxel and mebendazole. While paclitaxel is a natural product and a microtubule polymer stabilizer with anti-tumor activity , mebendazole is a hedgehog inhibitor used as an antihelminthic . AC-7739 is unique in its specific binding to microtubule proteins and its potent anticancer and antitumor activity . Other similar compounds include oxfendazole and methylene blue trihydrate, which also exhibit microtubule-associated activities .
Properties
CAS No. |
162705-22-8 |
|---|---|
Molecular Formula |
C18H22ClNO4 |
Molecular Weight |
351.8 g/mol |
IUPAC Name |
2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]aniline;hydrochloride |
InChI |
InChI=1S/C18H21NO4.ClH/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;/h5-11H,19H2,1-4H3;1H/b6-5-; |
InChI Key |
SCJGXQSJGQUCFA-YSMBQZINSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)N.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


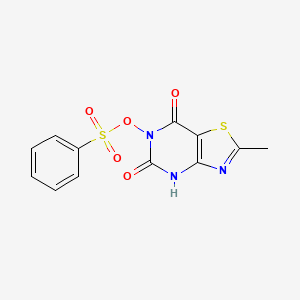
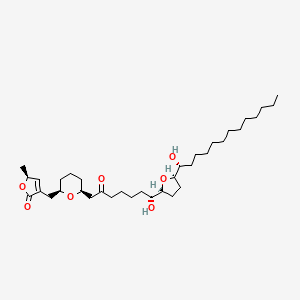
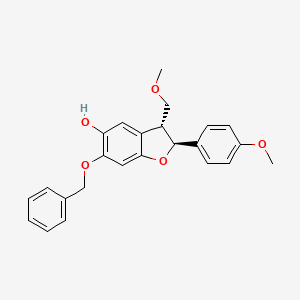
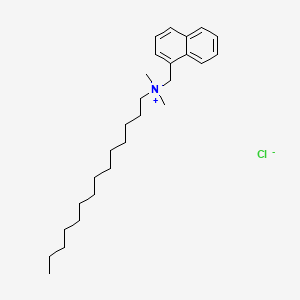
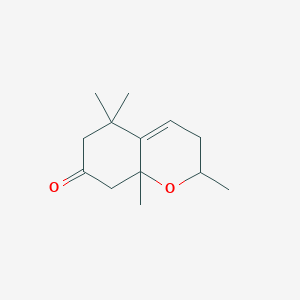
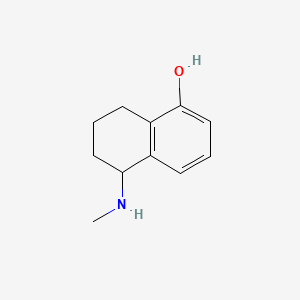
![3-{[3-(Morpholin-4-yl)propyl]carbamoyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12788086.png)
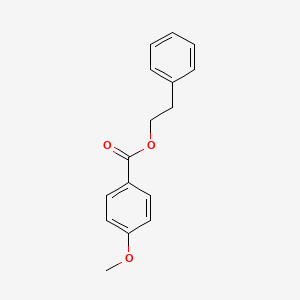
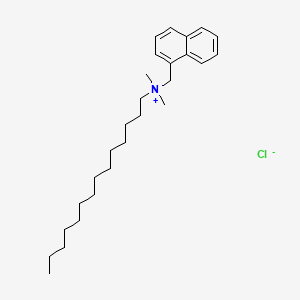
![Biphenylene-(4,4')-bis-methyl-(3-beta-tigloyloxy)-tropaniumbromid [German]](/img/structure/B12788096.png)

